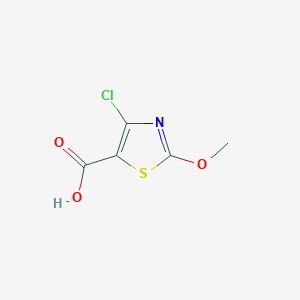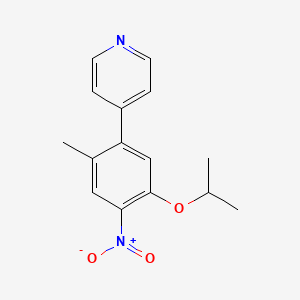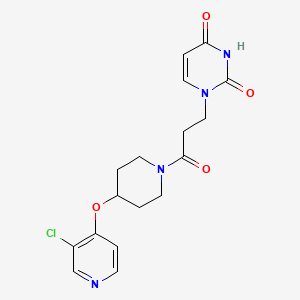![molecular formula C12H17NO B2615953 [1-(4-Aminophenyl)cyclopentyl]methanol CAS No. 1368639-80-8](/img/structure/B2615953.png)
[1-(4-Aminophenyl)cyclopentyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(4-Aminophenyl)cyclopentyl]methanol” is a chemical compound with the CAS Number: 1368639-80-8 . It has a molecular weight of 191.27 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17NO/c13-11-5-3-10 (4-6-11)12 (9-14)7-1-2-8-12/h3-6,14H,1-2,7-9,13H2 . This indicates the presence of a cyclopentyl group attached to a methanol group, with an aminophenyl group also attached to the cyclopentyl group .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Mecanismo De Acción
The mechanism of action of [1-(4-Aminophenyl)cyclopentyl]methanol is complex and not yet fully understood. However, it is believed that ACPM acts as a partial agonist at various neurotransmitter receptors in the brain. This means that it can both activate and inhibit the activity of these receptors, depending on the specific receptor and the conditions under which it is being studied.
Biochemical and Physiological Effects:
ACPM has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the brain, which is associated with feelings of pleasure and reward. ACPM has also been found to increase the activity of certain brain regions involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [1-(4-Aminophenyl)cyclopentyl]methanol in lab experiments is its ability to selectively target specific neurotransmitter receptors. This allows researchers to study the effects of different neurotransmitters in a more precise and controlled manner. However, one limitation of using ACPM is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on [1-(4-Aminophenyl)cyclopentyl]methanol. One area of interest is its potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders. ACPM has also been studied as a potential tool for investigating the role of neurotransmitters in addiction and substance abuse. Additionally, further research is needed to fully understand the mechanisms of action of ACPM and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of [1-(4-Aminophenyl)cyclopentyl]methanol is a complex process that requires a high degree of expertise and specialized equipment. The most common method for synthesizing ACPM involves the reduction of the corresponding ketone using sodium borohydride. This reaction is typically carried out in a solvent such as ethanol or methanol, and requires careful control of temperature and reaction conditions.
Aplicaciones Científicas De Investigación
ACPM has been studied extensively for its potential applications in scientific research. One area of particular interest is its potential as a tool for investigating the mechanisms of action of various neurotransmitters in the brain. ACPM has been found to interact with a number of different neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors.
Safety and Hazards
Propiedades
IUPAC Name |
[1-(4-aminophenyl)cyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6,14H,1-2,7-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNZAFADSUNWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1368639-80-8 |
Source


|
| Record name | [1-(4-aminophenyl)cyclopentyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2615873.png)
![6-methyl-5-((2-methylbenzyl)thio)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2615874.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-butoxybenzamide](/img/structure/B2615877.png)
![(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2615879.png)
![[4-(2,3-Dichlorophenyl)piperazin-1-yl]-(6-methylpyrazin-2-yl)methanone](/img/structure/B2615885.png)

![N-benzyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2615887.png)



![N-(4-bromophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2615892.png)
